molecular formula C31H19N B3244353 Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] CAS No. 1615703-28-0

Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]

Cat. No. B3244353
CAS RN: 1615703-28-0
M. Wt: 405.5 g/mol
InChI Key: HCNXREJDIWTVGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] involves intricate organic chemistry. Researchers have employed various methods, including cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been successfully used to functionalize a spiro[fluorene-9,9’-xanthene] core with terminal diketopyrrolopyrrole units, resulting in the creation of a promising three-dimensional non-fullerene acceptor coded as SFX1 . This synthetic route ensures solubility in common film-processing solvents, making it suitable for device fabrication.

Mechanism of Action

The exact mechanism of action for Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] depends on its context. As a non-fullerene acceptor in organic solar cells, it likely acts by efficiently accepting electrons from donor polymers (such as P3HT and PTB7). The complementary energy levels and favorable optoelectronic properties contribute to its performance in photovoltaic devices .

properties

IUPAC Name

spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNXREJDIWTVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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